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4-Amino-5-chloropyridin-2-OL

Catalog No.
S13972681
CAS No.
1227595-33-6
M.F
C5H5ClN2O
M. Wt
144.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-chloropyridin-2-OL

CAS Number

1227595-33-6

Product Name

4-Amino-5-chloropyridin-2-OL

IUPAC Name

4-amino-5-chloro-1H-pyridin-2-one

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

InChI

InChI=1S/C5H5ClN2O/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H3,7,8,9)

InChI Key

JFVXIFYBTNNNAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)Cl)N

4-Amino-5-chloropyridin-2-OL is a heterocyclic compound belonging to the class of pyridine derivatives. Its molecular formula is C5H5ClN2O, with a molecular weight of approximately 146.56 g/mol. The compound features an amino group (–NH2), a hydroxyl group (–OH), and a chlorine atom at specific positions on the pyridine ring, which significantly influence its chemical behavior and reactivity. This compound is notable for its alkaline properties and can participate in various nucleophilic substitution reactions under alkaline conditions, making it valuable in organic synthesis and medicinal chemistry .

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles under basic conditions, facilitating the formation of new compounds.
  • Oxidation: The compound can be oxidized to form different derivatives, which may enhance its biological activity or alter its properties.
  • Condensation Reactions: It can participate in condensation reactions with other organic molecules, leading to the formation of more complex structures.

Several methods have been developed for synthesizing 4-Amino-5-chloropyridin-2-OL:

  • Starting Material: The synthesis often begins with 2-chloro-4-amino-pyridine.
  • Solvent Utilization: Ethylene glycol is commonly used as a solvent during the reaction.
  • Precipitation: After the reaction completion, the product can be precipitated using hydrochloric acid in methanol to isolate the desired compound .

4-Amino-5-chloropyridin-2-OL serves various applications, including:

  • Pharmaceutical Industry: It is used as an intermediate in the synthesis of drugs targeting mineralocorticoid receptors, which are crucial for treating conditions like hypertension and heart failure.
  • Organic Synthesis: The compound is utilized in the preparation of other organic molecules due to its reactive functional groups .

Several compounds share structural similarities with 4-Amino-5-chloropyridin-2-OL, each possessing unique properties:

Compound NameMolecular FormulaKey Features
4-Amino-5-bromo-pyridin-2-OLC5H5BrN2OContains bromine instead of chlorine; potential for different reactivity patterns.
5-Amino-2-chloropyridin-4-OLC5H5ClN2ODifferent positioning of functional groups; may exhibit distinct biological activities.
4-Amino-6-chloropyridin-2-OLC5H5ClN2OVariation in chlorine positioning; affects chemical reactivity.

These compounds highlight the uniqueness of 4-Amino-5-chloropyridin-2-OL through variations in substituents and their effects on chemical behavior and potential applications in medicinal chemistry .

Flavin-Dependent Monooxygenase Systems

Enzymatic hydroxylation of pyridine derivatives through microbial biocatalysts represents an environmentally sustainable approach for regioselective functionalization [3]. Flavin-dependent monooxygenases have demonstrated remarkable efficacy in catalyzing the hydroxylation of various pyridine substrates under mild reaction conditions [4] [5]. These enzymes utilize molecular oxygen and reduced nicotinamide cofactors to introduce hydroxyl groups into aromatic heterocycles [4].

The mechanism of flavin-dependent hydroxylation involves the formation of a C4a-hydroperoxyflavin intermediate, which serves as the reactive oxygen species [6]. Studies have shown that the hydroxylation reaction proceeds through homolytic cleavage of the oxygen-oxygen bond in the C4a-hydroperoxyflavin intermediate, resulting in the formation of an internal hydrogen-bonded hydroxyl radical [6]. This radical subsequently transfers to the substrate, facilitating the introduction of the hydroxyl functionality [6].

Table 1: Enzymatic Parameters for Pyridine Hydroxylation Systems

Enzyme SystemSubstrate SpecificityCofactor RequirementReaction Temperature (°C)Yield (%)Reference
p-Hydroxybenzoate Hydroxylase4-HydroxybenzoateNADPH/NADH25-3778-86 [7]
Pyridine Monooxygenase (PyrA)Pyridine derivativesNADH3065-75 [8]
HspB Monooxygenase6-Hydroxy-3-succinoyl-pyridineNADH/FAD3785 [9]
Burkholderia sp. MAK1Pyridin-2-olsNADH3070-90 [10]

Microbial Whole-Cell Biocatalysis

Burkholderia sp. MAK1 has emerged as an efficient biocatalyst for the hydroxylation of various pyridin-2-ols and pyridin-2-amines [10]. This bacterial strain demonstrates the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives with remarkable regioselectivity [10]. The whole-cell approach offers advantages in terms of cofactor regeneration and operational simplicity compared to isolated enzyme systems [10].

The microbial transformation of pyridine derivatives involves multiple enzymatic steps, with the initial hydroxylation typically catalyzed by flavin-dependent monooxygenases [11]. Arthrobacter sp. strain 68b has been extensively studied for its pyridine degradation pathway, which consists of four enzymatic steps leading to the formation of succinic acid [11]. The first step involves direct ring cleavage catalyzed by a two-component flavin-dependent monooxygenase system encoded by pyrA and pyrE genes [11].

Table 2: Microbial Strains for Pyridine Hydroxylation

Microbial StrainTarget SubstrateHydroxylation PositionConversion Rate (%)Reaction Time (h)Reference
Burkholderia sp. MAK1Pyridin-2-ol5-position85-9512-24 [10]
Arthrobacter sp. 68bPyridineRing cleavage70-8018-36 [11]
Alcaligenes faecalis JQ1355-Hydroxypicolinic acidortho-decarboxylative75-856-12 [12]
Pseudomonas putida S166-Hydroxy-3-succinoyl-pyridineC3 hydroxylation80-908-16 [5]

Substrate Recognition and Selectivity

The substrate specificity of pyridine hydroxylases is governed by active site architecture and cofactor interactions [13]. p-Hydroxybenzoate hydroxylase from various bacterial sources exhibits distinct coenzyme preferences, with NADPH-specific, NAD(P)H-dependent, and NADH-preferring variants identified through phylogenetic analysis [13]. The pyridine nucleotide coenzyme specificity appears to have emerged through adaptive evolution, with NADH-preferring enzymes representing older evolutionary variants [13].

Structural analysis of hydroxylase enzymes reveals critical amino acid residues involved in substrate binding and catalysis [5]. Key residues such as Arg72, Arg227, His49, Tyr188, and Thr205 form a positively charged binding domain that facilitates interactions with negatively charged pyridine substrates [5]. The presence of Cys218 in HspB monooxygenase has been identified as crucial for the subsequent hydrolytic process following hydroxylation [5].

Directed Ortho-Metalation Approaches for Regioselective Functionalization

Lithiation-Based Strategies

Directed ortho-metalation represents a powerful methodology for regioselective functionalization of pyridine derivatives [14] [15]. The process involves the interaction of a directing metalation group with an alkyllithium species, followed by deprotonation at the ortho position to form an aryllithium intermediate [14]. This intermediate can subsequently react with various electrophiles to introduce functional groups with high regioselectivity [14].

The metalation of pyridine systems is complicated by the potential for 1,2-addition of the organometallic reagent into the pyridine ring [16]. However, with appropriate directing groups such as carbamates or amides, efficient lithiation of the pyridine ring can be achieved [16]. The use of sterically hindered amide bases like 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride (TMPMgCl·LiCl) has proven effective for directed metalation of electron-poor heteroarenes [16].

Table 3: Directed Metalation Conditions for Pyridine Derivatives

SubstrateMetalating AgentTemperature (°C)Time (min)ElectrophileYield (%)Reference
4-MethoxypyridineMesityllithium-7860Iodine75-85 [17]
2,6-DichloropyridineTMPMgCl·LiCl-1590DMF85 [18]
Pyridyl carbamatesec-BuLi/TMEDA-7830Trimethyltin chloride80-90 [16]
3-CyanopyridineTMP3CdLi2545Iodine61 [18]

Magnesiation Protocols

Magnesiation reactions using dialkylmagnesium bases offer advantages in terms of functional group tolerance and reaction conditions [19]. The use of s-Bu2Mg in toluene allows mild and regioselective ortho-magnesiations of various N-arylated pyrazoles and pyridines [19]. This approach enables the preparation of valuable 1,2,3-functionalized arenes through sequential magnesiation and electrophile trapping sequences [19].

The regioselectivity of magnesiation reactions is influenced by the electronic and steric properties of substituents on the pyridine ring [18]. For 2,6-dichloropyridine, magnesiation with TMPMgCl·LiCl proceeds with 97:3 regioselectivity at the 4-position under mild conditions [18]. The resulting magnesium reagent can be transmetalated to copper and subjected to oxidative coupling reactions [18].

Metal-Halogen Exchange Reactions

Metal-halogen exchange reactions provide an alternative approach for generating metalated pyridine intermediates [17]. The directed metalation and metal-halogen exchange reactions of halo-substituted alkoxypyridines demonstrate high regioselectivity and utility for preparing substituted pyridines [17]. These reactions can be combined with halogen dance processes to achieve complex substitution patterns [17].

The efficiency of metal-halogen exchange is dependent on the halogen leaving group and the metal nucleophile employed [17]. Brominated pyridines typically undergo more facile exchange compared to chlorinated analogs, while iodinated derivatives react most readily [17]. The reaction conditions must be carefully optimized to prevent side reactions and ensure high yields of the desired products [17].

Phosphonium Salt-Mediated Halogenation Techniques

Design and Synthesis of Phosphine Reagents

Phosphonium salt-mediated halogenation represents an innovative approach for selective introduction of halogen atoms into pyridine derivatives [20] [21]. The strategy involves the design of heterocyclic phosphines that selectively install at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles [20] [21]. This methodology addresses the longstanding challenge of regioselective pyridine halogenation without relying on prefunctionalized starting materials [21].

The key design element involves incorporating electron-deficient pyridine ligands on the phosphine reagents to enhance the electrophilicity of the corresponding phosphonium salts [21]. Three distinct phosphine reagents have been developed: monoheterocyclic phosphine (I), bisheterocyclic phosphine (II), and triphenylphosphine, each offering different reactivity profiles and substrate compatibility [21].

Table 4: Phosphine Reagent Properties and Applications

Phosphine TypeStructure FeaturesSubstrate CompatibilityHalogenation SelectivityTemperature (°C)Reference
Monoheterocyclic (I)Single pyridine ligandUnsubstituted pyridines4-selective80 [21]
Bisheterocyclic (II)Two pyridine ligands2-substituted pyridines4-selective80 [21]
TriphenylphosphinePhenyl ligandsGeneral substratesVariable80-120 [21]

Mechanistic Pathways and Selectivity

Computational studies indicate that carbon-halogen bond formation occurs via a nucleophilic aromatic substitution (SNAr) pathway [21] [22]. The mechanism involves N-activation of the pyridyl group followed by phosphine elimination as the rate-determining step [21]. Steric interactions during carbon-phosphorus bond cleavage account for differences in reactivity between 2- and 3-substituted pyridines [21].

The phosphonium salt formation proceeds through initial coordination of the phosphine to an activated pyridine, typically generated using triflic anhydride [21]. The resulting phosphonium intermediate undergoes nucleophilic displacement with metal halides under thermal conditions [21]. Lithium chloride, lithium bromide, and lithium iodide serve as effective halide sources, with triflic acid sometimes required for bromination and iodination reactions [21].

Table 5: Halogenation Reaction Conditions and Yields

Halide SourceAdditiveTemperature (°C)Time (h)Substrate ScopeYield Range (%)Reference
LiClNone8012-24Unsubstituted pyridines65-85 [21]
LiBrTfOH8012-182-Substituted pyridines70-90 [21]
LiITfOH1206-123-Substituted pyridines60-80 [21]
NBSAcid catalysis604-8Complex substrates55-75 [23]

Synthetic Applications and Scope

The phosphonium salt-mediated halogenation method demonstrates broad substrate tolerance and applicability to late-stage functionalization of pharmaceuticals [21]. Representative drug fragments and marketed pharmaceuticals including Bepotastine precursors, Etoricoxib derivatives, and Abiraterone Acetate analogs have been successfully halogenated using this methodology [21]. The process exhibits exclusive 4-selectivity for unsubstituted pyridines and maintains regioselectivity in the presence of various functional groups [21].

Site-selective halogenation capabilities enable the functionalization of bis-pyridyl compounds with exclusive selectivity favoring the pyridine ring without 2- or 6-substitution [21]. This selectivity pattern proves valuable for creating molecular diversity in medicinal chemistry applications [21]. The methodology extends to other azines including quinolines and quinoxalines, demonstrating the generality of the phosphonium salt approach [21].

The chemical behavior of 4-amino-5-chloropyridin-2-ol is governed by complex reaction mechanisms involving nucleophilic aromatic substitution, tautomeric equilibria, and carbon-hydrogen bond activation processes. This heterocyclic compound exhibits unique reactivity patterns due to the combined electronic effects of the amino, chloro, and hydroxyl substituents positioned on the pyridine ring.

Nucleophilic Aromatic Substitution Pathways in Aminochloro Pyridinols

Nucleophilic aromatic substitution represents the primary reaction pathway for 4-amino-5-chloropyridin-2-ol, with the chlorine atom serving as the most reactive leaving group. The mechanism proceeds through a classical addition-elimination sequence involving the formation of a Meisenheimer complex intermediate [1] [2].

The reaction begins with nucleophilic attack at the chlorine-bearing carbon, where the electron-deficient pyridine ring facilitates nucleophile approach. The amino group at position 4 provides moderate electron-donating character through resonance, while the hydroxyl group at position 2 exhibits both electron-donating and electron-withdrawing properties depending on the reaction conditions . The chlorine substituent at position 5 significantly activates the ring toward nucleophilic substitution by withdrawing electron density through inductive effects [5].

Kinetic studies reveal that the rate-determining step involves the formation of the anionic intermediate, with activation energies ranging from 68.5 to 85.3 kilojoules per mole depending on the nucleophile and solvent system employed [5]. The presence of the amino group introduces steric hindrance that affects the approach of bulky nucleophiles, while simultaneously providing electronic stabilization through delocalization of negative charge in the transition state .

The regioselectivity of nucleophilic substitution depends critically on the electronic nature of the attacking nucleophile. Hard nucleophiles such as hydroxide ion preferentially attack the position bearing the chlorine substituent, while softer nucleophiles may exhibit altered selectivity patterns due to frontier molecular orbital interactions [2] [5]. The reaction rate constants demonstrate significant temperature dependence, with elevated temperatures of 80-120 degrees Celsius typically required for efficient substitution.

Solvent effects play a crucial role in determining reaction rates and selectivity. Polar aprotic solvents such as dimethylformamide facilitate nucleophilic substitution by stabilizing the negative charge developed in the transition state, while protic solvents may compete for nucleophile coordination and reduce reaction efficiency [6] [5]. The presence of Lewis acids can further enhance reactivity by coordinating to the pyridine nitrogen and increasing the electron-withdrawing character of the ring system [2].

Tautomeric Equilibrium Between Pyridinol and Pyridinone Forms

The tautomeric equilibrium between the pyridinol and pyridinone forms of 4-amino-5-chloropyridin-2-ol represents a fundamental aspect of its chemical behavior. This prototropic tautomerism involves the migration of a proton from the hydroxyl group to the pyridine nitrogen, accompanied by reorganization of the electronic structure [7] [8].

Quantum mechanical calculations using density functional theory methods predict that the pyridinol form is thermodynamically favored in the gas phase, with an energy difference of approximately 3-5 kilojoules per mole relative to the pyridinone tautomer [8] [9]. This preference contrasts with the behavior of the parent 2-hydroxypyridine system, where the pyridinone form predominates in polar solvents [10] [11].

The tautomeric equilibrium is highly sensitive to environmental factors, particularly solvent polarity and hydrogen bonding capacity. In non-polar solvents such as cyclohexane, the pyridinol form is favored due to the retention of aromatic character in the pyridine ring [10] [11]. However, in polar protic solvents, the pyridinone form may become more stable due to enhanced hydrogen bonding interactions with the solvent molecules [12].

The kinetics of tautomeric interconversion involve two distinct pathways: intramolecular proton transfer and intermolecular proton transfer mediated by solvent molecules. The intramolecular pathway exhibits a high activation barrier of approximately 125-140 kilojoules per mole, making it kinetically unfavorable under normal conditions [8] [9]. The intermolecular pathway, involving solvent-mediated proton transfer, proceeds with significantly lower activation energies of 30-45 kilojoules per mole and represents the predominant mechanism in solution [8].

The presence of the amino and chloro substituents modifies the tautomeric equilibrium through electronic effects. The amino group at position 4 provides electron density to the ring system, stabilizing the pyridinol form through enhanced aromatic character [13] [14]. Conversely, the chloro substituent at position 5 withdraws electron density, potentially favoring the pyridinone form by reducing the energy penalty associated with loss of aromaticity [13].

Natural bond orbital analysis reveals that the pyridinol form benefits from stronger pi-electron delocalization, with stabilization energies of approximately 170-180 kilocalories per mole from pi to pi-star interactions [8]. The pyridinone form, while exhibiting reduced aromaticity, gains stability from n to pi-star interactions involving the carbonyl oxygen lone pairs [8].

Steric and Electronic Effects on Carbon-Hydrogen Activation Processes

Carbon-hydrogen bond activation in 4-amino-5-chloropyridin-2-ol occurs preferentially at the 3-position of the pyridine ring, driven by a combination of electronic and steric factors. The mechanism involves coordination of the pyridine nitrogen to the transition metal catalyst, followed by cyclometalation through carbon-hydrogen bond cleavage [15] [16].

The electronic environment around the pyridine ring significantly influences the reactivity toward carbon-hydrogen activation. The amino group at position 4 provides electron density through resonance donation, while the chloro substituent at position 5 withdraws electron density through inductive effects [17] [16]. This electronic perturbation creates a polarized distribution of electron density that favors metalation at the 3-position, where the carbon-hydrogen bond is most activated [16].

Steric effects arise from the spatial arrangement of substituents around the pyridine ring. The amino group at position 4 introduces moderate steric hindrance that disfavors approach of bulky catalysts to the adjacent 3-position [17] [16]. However, this steric effect is outweighed by the electronic activation provided by the electron-donating amino group, resulting in net activation toward carbon-hydrogen bond cleavage [16].

The hydroxyl group at position 2 can participate in hydrogen bonding interactions with the catalyst, potentially influencing the selectivity and rate of carbon-hydrogen activation [18] [19]. Enzymatic studies on related pyridine hydroxylases demonstrate that the hydroxyl group can serve as a hydrogen bond donor or acceptor, modulating the electronic properties of the substrate and facilitating enzyme-substrate interactions [18] [19].

Kinetic isotope effect studies provide mechanistic insight into the carbon-hydrogen activation process. Primary kinetic isotope effects in the range of 7-12 indicate that carbon-hydrogen bond breaking is the rate-determining step [20] [21]. Secondary kinetic isotope effects of 1.03-1.07 suggest minimal structural reorganization in the transition state, consistent with a concerted mechanism involving simultaneous carbon-hydrogen bond breaking and carbon-metal bond formation [20].

The activation barriers for carbon-hydrogen bond cleavage range from 75-125 kilojoules per mole, depending on the catalyst system and reaction conditions [16] [22]. Palladium-based catalysts generally exhibit higher activation barriers compared to nickel or iridium systems, reflecting differences in metal-carbon bond strengths and electronic properties [16] [22].

Temperature effects on carbon-hydrogen activation demonstrate Arrhenius behavior, with reaction rates increasing exponentially with temperature [16]. The pre-exponential factor reflects the frequency of productive collisions between substrate and catalyst, while the activation energy determines the temperature dependence of the rate constant [16].

Solvent effects on carbon-hydrogen activation are complex and depend on the specific catalyst system employed. Polar coordinating solvents can compete with the substrate for catalyst coordination, potentially reducing reaction efficiency [16]. Conversely, non-coordinating solvents may facilitate substrate binding and enhance reaction rates [16].

The regioselectivity of carbon-hydrogen activation is governed by the balance between electronic activation and steric accessibility. Position 3 represents the optimal compromise between these competing factors, exhibiting sufficient electronic activation while maintaining reasonable steric accessibility for catalyst approach [16]. The selectivity ratios typically range from 5:1 to 12:1 in favor of the 3-position, demonstrating the high regiocontrol achievable in these systems [16] [22].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.0090405 g/mol

Monoisotopic Mass

144.0090405 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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